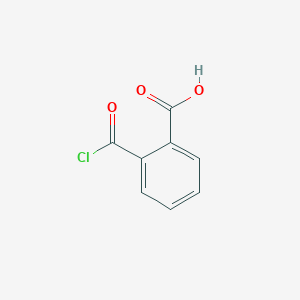
Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- is a derivative of phenothiazine, a heterocyclic compound with significant bioactivity. This compound is known for its applications in various fields, including medicine, chemistry, and industry. Phenothiazine derivatives have been widely studied for their pharmacological properties, particularly in the treatment of psychiatric disorders and as antiemetics .
Vorbereitungsmethoden
The synthesis of phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form the desired compound . Industrial production methods often involve the use of reactive esters and amines, followed by catalytic hydrogenation and cyclization reactions .
Analyse Chemischer Reaktionen
Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using catalytic hydrogenation with palladium on carbon.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogen acids or alkyl halides.
Common reagents and conditions used in these reactions include basic or acidic environments, solvents like ethanol or chloroform, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted phenothiazine derivatives .
Wissenschaftliche Forschungsanwendungen
Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Industry: Utilized in the development of advanced materials, including batteries and fuel cells.
Wirkmechanismus
The mechanism of action of phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- involves its interaction with various molecular targets. It primarily acts as a dopamine receptor antagonist, binding to dopamine D1 and D2 receptors and inhibiting their activity. This action is responsible for its antipsychotic and antiemetic effects. Additionally, it may interact with alpha-adrenergic receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic and antiemetic.
Promethazine: Known for its antihistamine and antiemetic properties.
Prochlorperazine: Used primarily as an antiemetic and for the treatment of schizophrenia
What sets phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- apart is its specific substitution pattern, which may confer unique pharmacological properties and applications.
Eigenschaften
CAS-Nummer |
60706-43-6 |
|---|---|
Molekularformel |
C19H23N3S |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
10-[2-(4-methylpiperazin-1-yl)ethyl]phenothiazine |
InChI |
InChI=1S/C19H23N3S/c1-20-10-12-21(13-11-20)14-15-22-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)22/h2-9H,10-15H2,1H3 |
InChI-Schlüssel |
KXSRCCZGVUUIAA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



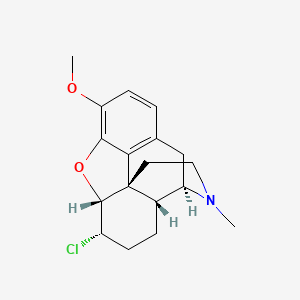
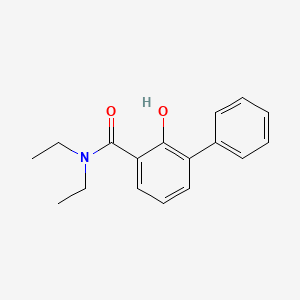

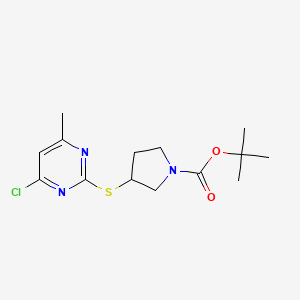
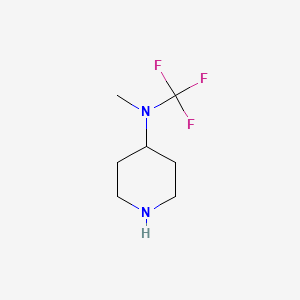
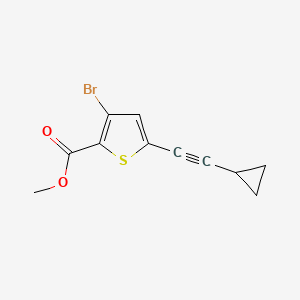

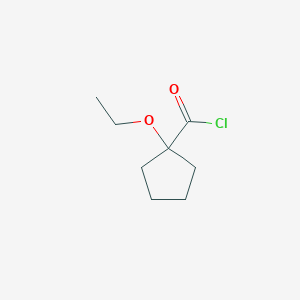

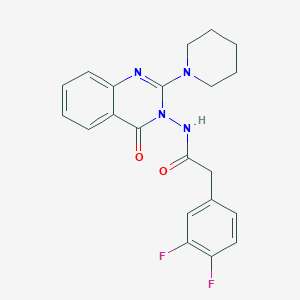
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester](/img/structure/B13956534.png)
